molecular formula C11H8F3N3OS B286998 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide

Cat. No. B286998
M. Wt: 287.26 g/mol
InChI Key: JAOHXNHWMMREGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplantation, and cancer.

Mechanism of Action

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide selectively targets JAK3, which is a key component of the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of immune cells, including T cells and B cells.
Biochemical and Physiological Effects:
4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases, including rheumatoid arthritis and psoriasis. It has also been shown to prevent rejection in animal models of organ transplantation. In addition, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide is its high selectivity for JAK3, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been shown to have some limitations in terms of its potential side effects, including an increased risk of infections and malignancies, as well as reversible elevations in liver enzymes.

Future Directions

There are several potential future directions for the research and development of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide. One potential area of focus is the development of more selective JAK3 inhibitors with fewer side effects. Another potential area of focus is the identification of biomarkers that can predict patient response to 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide, which could help optimize its use in clinical practice. Finally, there is also potential for the combination of 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide with other immunomodulatory agents to enhance its therapeutic efficacy in various autoimmune diseases and cancer.

Synthesis Methods

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-amino-4-methylthiazole with trifluoroacetic anhydride to form 4-methylthiazol-2-yl trifluoroacetate. This intermediate is then reacted with 4-(trifluoromethyl)aniline to form 4-(trifluoromethyl)phenylthiazol-2-yl trifluoroacetate. The final step involves the reaction of this intermediate with ethyl chloroformate to form 4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide.

Scientific Research Applications

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent rejection and in cancer therapy.

properties

Molecular Formula

C11H8F3N3OS

Molecular Weight

287.26 g/mol

IUPAC Name

4-methyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,1H3,(H,15,18)

InChI Key

JAOHXNHWMMREGV-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.